2-[(3S,5R)-5-[6-(2,4-Dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid 2-[(3S,5R)-5-[6-(2,4-Dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid SB-204990 is the prodrug of the potent ATP citrate-lyase inhibitor SB-201076. SB-204990, when administered orally to rats, was absorbed into the systemic circulation; pharmacologically relevant concentrations of SB-201076 were recovered in the liver. SB-204990 (25 mg/kg per day) also decreased plasma cholesterol levels (by up to 23%) and triglyceride levels (by up to 38%) in the dog, preferentially decreasing low-density lipoprotein compared with high-density lipoprotein cholesterol levels. SB-204990 is an important enzyme in controlling substrate supply for lipid synthesis de novo and a potential enzyme target for hypolipidaemic intervention.
Brand Name: Vulcanchem
CAS No.: 154566-12-8
VCID: VC0542556
InChI: InChI=1S/C18H22Cl2O5/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14-10-18(24,11-16(21)22)17(23)25-14/h7-9,14,24H,1-6,10-11H2,(H,21,22)/t14-,18+/m1/s1
SMILES: C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C18H22Cl2O5
Molecular Weight: 389.3 g/mol

2-[(3S,5R)-5-[6-(2,4-Dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid

CAS No.: 154566-12-8

Inhibitors

VCID: VC0542556

Molecular Formula: C18H22Cl2O5

Molecular Weight: 389.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-[(3S,5R)-5-[6-(2,4-Dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid - 154566-12-8

CAS No. 154566-12-8
Product Name 2-[(3S,5R)-5-[6-(2,4-Dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid
Molecular Formula C18H22Cl2O5
Molecular Weight 389.3 g/mol
IUPAC Name 2-[(3S,5R)-5-[6-(2,4-dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid
Standard InChI InChI=1S/C18H22Cl2O5/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14-10-18(24,11-16(21)22)17(23)25-14/h7-9,14,24H,1-6,10-11H2,(H,21,22)/t14-,18+/m1/s1
Standard InChIKey YTRNLFYTHYWDAU-RDTXWAMCSA-N
Isomeric SMILES C1[C@H](OC(=O)[C@]1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl
SMILES C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl
Appearance Solid powder
Description SB-204990 is the prodrug of the potent ATP citrate-lyase inhibitor SB-201076. SB-204990, when administered orally to rats, was absorbed into the systemic circulation; pharmacologically relevant concentrations of SB-201076 were recovered in the liver. SB-204990 (25 mg/kg per day) also decreased plasma cholesterol levels (by up to 23%) and triglyceride levels (by up to 38%) in the dog, preferentially decreasing low-density lipoprotein compared with high-density lipoprotein cholesterol levels. SB-204990 is an important enzyme in controlling substrate supply for lipid synthesis de novo and a potential enzyme target for hypolipidaemic intervention.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms +-(3R*,5S*)-3-carboxy-11-(2,4-dichlorophenyl)-3,5-dihydroxyundecanoic acid
SB 204990
Reference 1: Zhang C, Liu J, Huang G, Zhao Y, Yue X, Wu H, Li J, Zhu J, Shen Z, Haffty BG, Hu W, Feng Z. Cullin3-KLHL25 ubiquitin ligase targets ACLY for degradation to inhibit lipid synthesis and tumor progression. Genes Dev. 2016 Sep 1;30(17):1956-70. doi: 10.1101/gad.283283.116. PubMed PMID: 27664236; PubMed Central PMCID: PMC5066239.
2: Inoue N, Watanabe H, Okamura K, Kondo S, Kagami S. Are the equations for the creatinine-based estimated glomerular filtration rate applicable to the evaluation of renal function in Japanese children and adult patients receiving chemotherapy? Clin Exp Nephrol. 2015 Apr;19(2):298-308. doi: 10.1007/s10157-014-0976-z. Epub 2014 May 4. PubMed PMID: 24792810.
3: Chu KY, Lin Y, Hendel A, Kulpa JE, Brownsey RW, Johnson JD. ATP-citrate lyase reduction mediates palmitate-induced apoptosis in pancreatic beta cells. J Biol Chem. 2010 Oct 15;285(42):32606-15. doi: 10.1074/jbc.M110.157172. Epub 2010 Aug 7. PubMed PMID: 20693577; PubMed Central PMCID: PMC2952263.
4: Yang L, Wang DX, Zheng QY, Pan J, Huang ZT, Wang MX. Highly efficient and concise synthesis of both antipodes of SB204900, clausenamide, neoclausenamide, homoclausenamide and zeta-clausenamide. Implication of biosynthetic pathways of Clausena alkaloids. Org Biomol Chem. 2009 Jun 21;7(12):2628-34. doi: 10.1039/b901965k. Epub 2009 May 5. PubMed PMID: 19503939.
5: Yoo B. Impact of missing data on type 1 error rates in non-inferiority trials. Pharm Stat. 2010 Apr-Jun;9(2):87-99. doi: 10.1002/pst.378. PubMed PMID: 19408241.
6: Hatzivassiliou G, Zhao F, Bauer DE, Andreadis C, Shaw AN, Dhanak D, Hingorani SR, Tuveson DA, Thompson CB. ATP citrate lyase inhibition can suppress tumor cell growth. Cancer Cell. 2005 Oct;8(4):311-21. PubMed PMID: 16226706.
7: Michno A, Skibowska A, Raszeja-Specht A, Cwikowska J, Szutowicz A. The role of adenosine triphosphate citrate lyase in the metabolism of acetyl coenzyme a and function of blood platelets in diabetes mellitus. Metabolism. 2004 Jan;53(1):66-72. PubMed PMID: 14681844.
8: Pearce NJ, Yates JW, Berkhout TA, Jackson B, Tew D, Boyd H, Camilleri P, Sweeney P, Gribble AD, Shaw A, Groot PH. The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. Biochem J. 1998 Aug 15;334 ( Pt 1):113-9. PubMed PMID: 9693110; PubMed Central PMCID: PMC1219669.
9: van Vlijmen BJ, Pearce NJ, Bergö M, Staels B, Yates JW, Gribble AD, Bond BC, Hofker MH, Havekes LM, Groot PH. Apolipoprotein E*3-Leiden transgenic mice as a test model for hypolipidaemic drugs. Arzneimittelforschung. 1998 Apr;48(4):396-402. PubMed PMID: 9608883.
PubChem Compound 10340264
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator